molecular formula C28H36N4O6 B051649 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 122037-01-8

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Cat. No. B051649
M. Wt: 524.6 g/mol
InChI Key: YTMQAODHANYQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as CEP-28122, is a chemical compound that has shown potential in scientific research. It belongs to the class of pyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone and has a molecular formula of C30H36N4O6.

Mechanism Of Action

The mechanism of action of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the inhibition of protein kinases, specifically the cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). CDK5 and GSK3β are involved in the regulation of various cellular processes, including cell cycle progression, neuronal development, and apoptosis. Inhibition of these kinases by 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone leads to the suppression of cancer cell growth and the protection of neurons in the brain.

Biochemical And Physiological Effects

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of CDK5 and GSK3β, leading to cell cycle arrest and apoptosis. In the brain, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone reduces the production of beta-amyloid plaques and protects dopaminergic neurons, which are affected in Alzheimer's disease and Parkinson's disease, respectively.

Advantages And Limitations For Lab Experiments

One advantage of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its specificity for CDK5 and GSK3β, which allows for targeted inhibition of these kinases. However, one limitation of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is its potential toxicity, as it has been shown to induce liver damage in animal studies.

Future Directions

There are several future directions for the study of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to further explore its mechanism of action and identify other targets of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. Additionally, more studies are needed to assess its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multi-step process that starts with the reaction between 4,6-dipropyl-2-nitroaniline and 2,3-dichloropyridine. The resulting compound is then treated with morpholine and formaldehyde to yield the intermediate compound, 3,7-bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. The final product is obtained by further reaction with sodium borohydride and acetic acid.

Scientific Research Applications

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been found to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.

properties

CAS RN

122037-01-8

Product Name

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Molecular Formula

C28H36N4O6

Molecular Weight

524.6 g/mol

IUPAC Name

3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C28H36N4O6/c1-3-5-17-19(15-31-7-11-37-12-8-31)27(35)29-23-21(17)25(33)22-18(6-4-2)20(16-32-9-13-38-14-10-32)28(36)30-24(22)26(23)34/h3-16H2,1-2H3,(H,29,35)(H,30,36)

InChI Key

YTMQAODHANYQJG-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5

synonyms

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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